Cas no 2098087-29-5 (methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate)

methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- AKOS026724426
- methyl 2-(4-pyridin-3-ylpyrazol-1-yl)propanoate
- starbld0036962
- methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate
- 2098087-29-5
- F2198-5743
-
- インチ: 1S/C12H13N3O2/c1-9(12(16)17-2)15-8-11(7-14-15)10-4-3-5-13-6-10/h3-9H,1-2H3
- InChIKey: WFXAXNCXNNFDGB-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C)N1C=C(C2C=NC=CC=2)C=N1)=O
計算された属性
- せいみつぶんしりょう: 231.100776666g/mol
- どういたいしつりょう: 231.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M291386-500mg |
methyl 2-(4-(pyridin-3-yl)-1h-pyrazol-1-yl)propanoate |
2098087-29-5 | 500mg |
$ 365.00 | 2022-06-04 | ||
TRC | M291386-100mg |
methyl 2-(4-(pyridin-3-yl)-1h-pyrazol-1-yl)propanoate |
2098087-29-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2198-5743-1g |
methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |
2098087-29-5 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2198-5743-0.25g |
methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |
2098087-29-5 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2198-5743-2.5g |
methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |
2098087-29-5 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2198-5743-10g |
methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |
2098087-29-5 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2198-5743-5g |
methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |
2098087-29-5 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | M291386-1g |
methyl 2-(4-(pyridin-3-yl)-1h-pyrazol-1-yl)propanoate |
2098087-29-5 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F2198-5743-0.5g |
methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate |
2098087-29-5 | 95%+ | 0.5g |
$551.0 | 2023-09-06 |
methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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4. Book reviews
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoateに関する追加情報
Methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate (CAS No. 2098087-29-5): A Comprehensive Overview
Methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate, identified by its CAS number 2098087-29-5, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural motif, has garnered attention due to its potential biological activities and its role in the development of novel therapeutic agents.
The compound's structure consists of a propanoate ester linked to a pyrazole ring, which is further substituted with a pyridine moiety. This particular arrangement of heterocyclic rings suggests a high degree of molecular complexity, which can be leveraged to modulate specific biological targets. The presence of both pyridine and pyrazole functionalities makes this molecule a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in the development of dual-action compounds that can simultaneously interact with multiple targets. Methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate fits well into this category, as its structural features allow it to engage with various enzymes and receptors. This property is particularly valuable in the context of treating complex diseases that involve multiple pathological pathways.
One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory and autoimmune disorders. The pyrazole ring is known to exhibit anti-inflammatory properties, while the pyridine moiety can interact with adrenergic receptors, leading to a synergistic effect. Preclinical studies have suggested that derivatives of this compound may have a significant impact on reducing inflammation and modulating immune responses.
Furthermore, the compound's ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug development. The propanoate ester group enhances lipophilicity, facilitating better penetration into the brain. This feature is particularly relevant for treating neurological disorders such as Alzheimer's disease and Parkinson's disease, where targeting brain-specific pathways is crucial.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction modes of Methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate with various biological targets. Molecular docking studies have revealed that this compound can effectively bind to enzymes involved in metabolic pathways and signal transduction cascades. These findings provide a strong foundation for designing more potent and selective derivatives.
The synthesis of Methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as multi-component reactions and transition-metal-catalyzed coupling reactions have enabled chemists to streamline the synthesis process and improve yields.
In conclusion, Methyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate (CAS No. 2098087-29-5) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further exploration in drug discovery, particularly in the treatment of inflammatory diseases and neurological disorders. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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